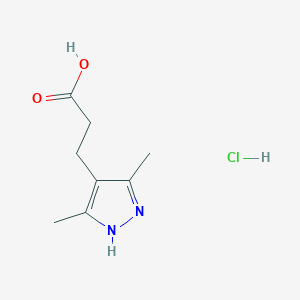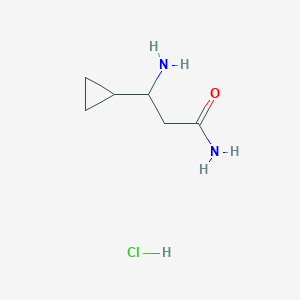
3-Amino-3-cyclopropylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-cyclopropylpropanamide hydrochloride, also known as ACPP, is a small organic molecule with a cyclic structure. It has a molecular weight of 164.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-3-cyclopropylpropanamide hydrochloride is1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H . This indicates that the molecule consists of a cyclopropyl group attached to a propanamide group with an amino group at the 3-position. Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylpropanamide hydrochloride is a powder that is stored at room temperature . Its molecular formula is C6H13ClN2O and it has a molecular weight of 164.63 .Applications De Recherche Scientifique
Synthesis and Conversion
- Synthesis Process : 3-Amino-3-cyclopropylpropanamide hydrochloride can be synthesized through a multi-step process. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps. This process involves ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride) which can be isolated in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).
Application in Chemical Reactions
- Chemical Transformation : 3-Aminopropanol, a related compound, can react with aryl(or aralkyl or alkyl)isothiocyanates to yield corresponding thio-ureas, which can be cyclized to form hydrothiazines, suggesting a potential role in complex chemical transformations (Cherbuliez et al., 1967).
Interaction with Other Compounds
- Reduction of Acrylamide : In the context of food science, 3-Aminopropanamide (3-APA) has been found to reduce acrylamide, a potentially harmful substance formed during cooking, through the formation of adducts via Michael addition. This interaction has implications for food safety, particularly in mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).
Medicinal Chemistry Applications
- Anticancer Agents Synthesis : The synthesis of functionalized amino acid derivatives, including those related to 3-amino-3-cyclopropylpropanamide hydrochloride, has been explored for designing new anticancer agents. These derivatives show potential for use in cancer treatment (Kumar et al., 2009).
Biochemical Studies
- Metabolism and Hemoglobin Adduct Formation : In human health and toxicology, studies have examined the metabolism of acrylamide and the formation of hemoglobin adducts, involving compounds similar to 3-amino-3-cyclopropylpropanamide hydrochloride. This research is crucial for understanding human exposure to certain industrial chemicals (Fennell et al., 2005).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-amino-3-cyclopropylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPZEUAZZOGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

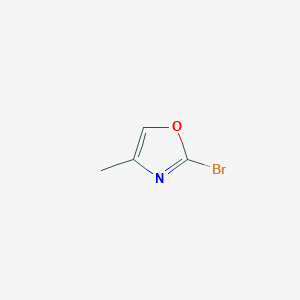
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)


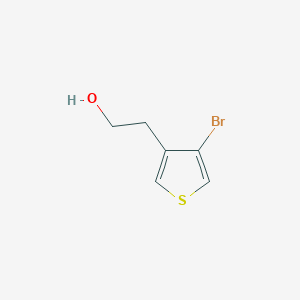
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

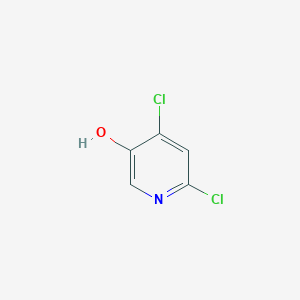
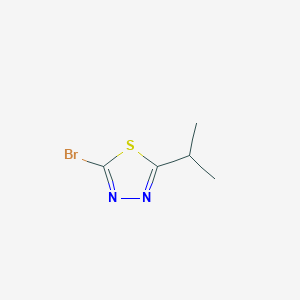
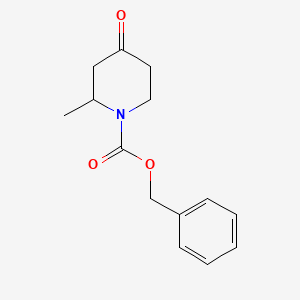
![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)
